N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique combination of a thiadiazole ring, a diazinanone moiety, and a benzenesulfonamide group, which may contribute to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the ethyl group at the 5-position. The diazinanone moiety can be synthesized separately and then coupled with the thiadiazole intermediate. Finally, the benzenesulfonamide group is introduced through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of specific catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring may be susceptible to oxidation under certain conditions.
Reduction: The diazinanone moiety can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme functions.
Medicine: Possible development as a pharmaceutical agent with antibacterial or antifungal properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide would depend on its specific biological target. For example, if it acts as an antibiotic, it may inhibit bacterial enzyme activity or disrupt cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.
Diazinanone derivatives: Compounds with the diazinanone moiety but different functional groups.
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide is unique due to its combination of three distinct functional groups, which may confer unique biological activities and chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C21H18N6O5S2 |
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Molecular Weight |
498.5g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C21H18N6O5S2/c1-2-17-24-25-20(33-17)26-34(31,32)15-10-8-13(9-11-15)22-12-16-18(28)23-21(30)27(19(16)29)14-6-4-3-5-7-14/h3-12,29H,2H2,1H3,(H,25,26)(H,23,28,30) |
InChI Key |
WYOUKNLUBCXMIQ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(N(C(=O)NC3=O)C4=CC=CC=C4)O |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(N(C(=O)NC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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